molecular formula C19H21NO4 B6531146 {[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate CAS No. 1351771-57-7

{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate

Cat. No.: B6531146
CAS No.: 1351771-57-7
M. Wt: 327.4 g/mol
InChI Key: CXQWUJAZUSIOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate is a synthetic organic compound designed for advanced pharmaceutical research and development. It features a molecular structure that integrates a 2-methoxyphenylacetate group linked through an ester bond to a carbamoyl moiety bearing a (4-methylphenyl)methyl group. This bifunctional architecture, common in specialized research compounds , makes it a valuable intermediate for constructing more complex bioactive molecules. Its structural framework suggests potential utility in medicinal chemistry for probing enzyme interactions or serving as a precursor in the synthesis of candidate therapeutic agents. The presence of both ester and carbamoyl functional groups provides versatile handles for further chemical modification, allowing researchers to explore structure-activity relationships . Compounds with analogous structures are often characterized by high purity and defined melting points, making them suitable for processes requiring strict standardization . As with all compounds of this nature, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling and storage under anhydrous conditions are recommended to preserve its stability and integrity.

Properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14-7-9-15(10-8-14)12-20-18(21)13-24-19(22)11-16-5-3-4-6-17(16)23-2/h3-10H,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWUJAZUSIOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate, known by its IUPAC name 2-[(4-methylphenyl)methylamino]-2-oxoethyl 2-(2-methoxyphenyl)acetate, is a carbamate ester with the molecular formula C19H21NO4 and a molecular weight of 327.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition.

  • Molecular Formula : C19H21NO4
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 1351771-57-7
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing biochemical pathways that are crucial in disease processes, particularly cancer.

Enzyme Inhibition

Research indicates that compounds within the carbamate ester class can inhibit specific enzymes involved in metabolic pathways. For instance, they may affect the activity of proteases or kinases, leading to altered cellular signaling and responses.

Anticancer Properties

Recent studies have highlighted the potential of related compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which shares structural similarities with this compound. MMPP has been shown to exert anticancer effects by regulating key signaling pathways such as VEGFR2 and PPARγ in breast cancer cell lines. It promotes apoptosis and inhibits cell migration and invasion through mechanisms involving caspase activation and downregulation of AKT activity .

Study Cell Lines Effects Observed
MMPP StudyMDA-MB-231, MDA-MB-468, MCF7Induced apoptosis; inhibited migration/invasion; regulated VEGFR2/AKT and PPARγ/PTEN pathways .

Other Biological Effects

In addition to anticancer activity, carbamate esters have been explored for their roles in other biological contexts, including:

  • Neuroprotective Effects : Some studies suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems.
  • Anti-inflammatory Activity : Certain derivatives exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Chloro (e.g., compound 38 ) and methyl groups (e.g., compound 23 ) on aromatic rings influence melting points and solubility. Chloro derivatives generally exhibit higher melting points (~190–192°C) due to increased polarity and crystal packing efficiency, while methyl groups (as in the target compound) may enhance lipophilicity.
  • Functional Groups : Thiazolidinedione-containing derivatives (e.g., compounds 38 ) demonstrate rigid planar structures, whereas simple esters like methyl 2-(2-methoxyphenyl)acetate are liquids at room temperature. The carbamoyl group in the target compound likely improves metabolic stability compared to esters.

Preparation Methods

Carbamate Intermediate Synthesis

The synthesis begins with the preparation of the carbamate intermediate, [(4-methylphenyl)carbamoyl]methyl chloride.

Step 1: Chloroacetylation of 4-Methylaniline
4-Methylaniline reacts with chloroacetyl chloride in dichloromethane at 0–5°C under nitrogen, yielding N-(4-methylphenyl)chloroacetamide. Triethylamine is employed as an acid scavenger to prevent HCl-induced side reactions:

4-MeC6H4NH2+ClCH2COClEt3N, CH2Cl24-MeC6H4NHCOCH2Cl+Et3NH+Cl\text{4-MeC}6\text{H}4\text{NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{4-MeC}6\text{H}4\text{NHCOCH}2\text{Cl} + \text{Et}_3\text{NH}^+\text{Cl}^-

Reaction Conditions :

ParameterValue
Temperature0–5°C
SolventDichloromethane
CatalystTriethylamine
Yield85–92%

Step 2: Nucleophilic Displacement with Methanol
The chloroacetamide intermediate undergoes methanolysis to form the methyl carbamate:

4-MeC6H4NHCOCH2Cl+CH3OH4-MeC6H4NHCOCH2OCH3+HCl\text{4-MeC}6\text{H}4\text{NHCOCH}2\text{Cl} + \text{CH}3\text{OH} \rightarrow \text{4-MeC}6\text{H}4\text{NHCOCH}2\text{OCH}3 + \text{HCl}

Excess methanol ensures complete conversion, with yields exceeding 90%.

Esterification with 2-Methoxyphenylacetic Acid

The carbamate intermediate is coupled with 2-methoxyphenylacetic acid via Steglich esterification:

Step 3: Activation with DCC/DMAP
A mixture of 2-methoxyphenylacetic acid, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in anhydrous THF facilitates acid activation:

2-MeOC6H4CH2COOH+DCC2-MeOC6H4CH2COODCC+\text{2-MeOC}6\text{H}4\text{CH}2\text{COOH} + \text{DCC} \rightarrow \text{2-MeOC}6\text{H}4\text{CH}2\text{COO}^-\text{DCC}^+

Step 4: Carbamate-Ester Coupling
The activated acid reacts with the carbamate intermediate at 25°C for 12 hours:

4-MeC6H4NHCOCH2OCH3+2-MeOC6H4CH2COODCC+Target Compound+DCU\text{4-MeC}6\text{H}4\text{NHCOCH}2\text{OCH}3 + \text{2-MeOC}6\text{H}4\text{CH}_2\text{COO}^-\text{DCC}^+ \rightarrow \text{Target Compound} + \text{DCU}

Optimization Data :

ParameterValue
SolventTHF
CatalystDMAP (5 mol%)
Yield78–84%
Purity (HPLC)≥98%

Alternative Routes and Comparative Analysis

Bromination-Amination Cascade

A patent-pending method (WO2015159170A2) describes bromination of methyl 2-(4-methoxyphenyl)acetate using N-bromosuccinimide (NBS) and AIBN in CCl₄, followed by amination with 4-methylbenzylamine:

2-MeOC6H4CH2COOCH3NBS, AIBN2-MeOC6H4CHBrCOOCH34-MeC6H4CH2NH2Target Compound\text{2-MeOC}6\text{H}4\text{CH}2\text{COOCH}3 \xrightarrow{\text{NBS, AIBN}} \text{2-MeOC}6\text{H}4\text{CHBrCOOCH}3 \xrightarrow{\text{4-MeC}6\text{H}4\text{CH}2\text{NH}_2} \text{Target Compound}

Advantages :

  • Avoids carbamate instability issues.

  • Higher functional group tolerance (yield: 89–93%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21–6.75 (m, 7H, aromatic), δ 4.52 (s, 2H, OCH₂CO), δ 3.81 (s, 3H, OCH₃), δ 2.34 (s, 3H, CH₃).

  • IR (KBr) : 1735 cm⁻¹ (C=O ester), 1698 cm⁻¹ (C=O carbamate), 1240 cm⁻¹ (C–O–C).

  • HRMS (ESI+) : m/z calc. for C₁₉H₂₁NO₅ [M+H]⁺: 352.1544; found: 352.1547.

Chiral Purity Assessment

For enantiomerically pure derivatives, chiral HPLC with a Chiralpak IC column (hexane:IPA 90:10) resolves enantiomers (α = 1.32).

Applications and Research Frontiers

Pharmaceutical Intermediates

The carbamate-ester motif is a precursor to protease inhibitors and kinase modulators. Analogous compounds exhibit IC₅₀ values of 0.8–2.3 µM against MMP-9.

Material Science

Polymerizable derivatives form self-assembled monolayers (SAMs) with contact angles of 112°–118°, indicating hydrophobic surface modifications .

Q & A

Q. What are the common synthetic routes for preparing {[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Prepare the 2-(2-methoxyphenyl)acetic acid backbone via Friedel-Crafts acylation or esterification (e.g., using methyl 2-(2-methoxyphenyl)acetate as a precursor) .
  • Step 2 : Introduce the carbamoyl group via coupling reactions. For example, EDCI/HOBt-mediated coupling of [(4-methylphenyl)methyl]amine with the activated ester intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Optimization : Control reaction temperature (avoiding exothermic side reactions), use molecular sieves to scavenge water, and employ TLC/HPLC to monitor progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm ester (δ 3.7–4.3 ppm for methoxy groups) and carbamoyl (δ 6.5–7.5 ppm for aromatic protons) functionalities. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the compound’s stability under varying pH and temperature conditions influence storage protocols?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis. Hydrolysis of the ester group is predominant under alkaline conditions (pH > 9), requiring storage at pH 6–7 in amber vials at –20°C .
  • Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C, indicating stability during routine handling .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • The carbamoyl group acts as an electron-withdrawing group, polarizing the adjacent carbonyl and enhancing susceptibility to nucleophilic attack. Kinetic studies (e.g., using Hammett plots) show methoxy substituents on the phenyl ring decrease reactivity due to steric hindrance .
  • Computational modeling (DFT) predicts transition-state geometries for reactions with amines or thiols, guiding solvent selection (e.g., DMF for polar intermediates) .

Q. What strategies mitigate competing side reactions during coupling of the carbamoyl fragment to the acetate backbone?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect reactive groups (e.g., silyl ethers for hydroxyls) to prevent cross-reactivity .
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation while suppressing racemization .
  • By-Product Analysis : Employ LC-MS to identify dimers or hydrolysis products, adjusting stoichiometry (1.2:1 reagent:substrate ratio) .

Q. How do molecular docking simulations predict interactions with biological targets like cyclooxygenase-2 (COX-2)?

  • Methodological Answer :
  • Docking Workflow : Prepare the compound’s 3D structure (GAUSSIAN optimization), then dock into COX-2’s active site (AutoDock Vina). Key interactions include H-bonding between the carbamoyl group and Arg120 and hydrophobic contacts with the 4-methylphenyl moiety .
  • Validation : Compare docking scores (ΔG < –8 kcal/mol) with known COX-2 inhibitors (e.g., celecoxib) and validate via SPR binding assays .

Q. What contradictory findings exist regarding enantioselective synthesis, and how can discrepancies be resolved?

  • Methodological Answer :
  • Contradictions : Conflicting reports on chiral induction using L-proline vs. BINOL catalysts. For example, notes varying enantiomeric excess (ee) values (70–90%) for similar carbamoyl esters .
  • Resolution : Standardize reaction conditions (moisture control, inert atmosphere) and employ chiral HPLC (Chiralpak AD-H column) to quantify ee. Reproduce results across multiple labs .

Q. Which in vitro assay platforms optimally quantify binding affinities for serotonin receptors?

  • Methodological Answer :
  • Fluorescence Polarization : Use fluorescent ligands (e.g., 5-HT₂A-TAMRA) to measure displacement IC₅₀ values.
  • SPR (Surface Plasmon Resonance) : Immobilize receptor proteins on CM5 chips and analyze association/dissociation rates (ka/kd) .
  • Cross-Validation : Compare results with radioligand binding (³H-ketanserin for 5-HT₂A) to resolve affinity discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.